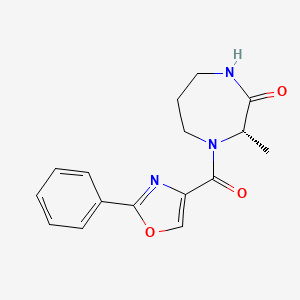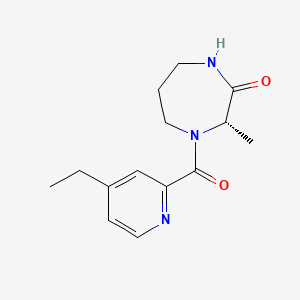
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. GABAergic neurotransmission is involved in the regulation of a variety of physiological and behavioral processes, including anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. GABAergic neurotransmission is involved in the regulation of a variety of physiological and behavioral processes, including anxiety, sleep, and seizure activity. This compound has also been shown to reduce cocaine use and cravings in human subjects, potentially through its effects on the reward pathway in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. It also has a relatively long half-life, allowing for sustained effects in animal models. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on (3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, including:
1. Further studies on the potential therapeutic applications of this compound in neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
2. Development of more potent and selective GABA transaminase inhibitors, potentially with improved solubility and pharmacokinetic properties.
3. Investigation of the potential for combination therapy with other drugs, including antiepileptic drugs and antidepressants.
4. Studies on the long-term safety and efficacy of this compound in human subjects, including potential side effects and drug interactions.
5. Investigation of the mechanisms underlying the effects of this compound on GABAergic neurotransmission and the reward pathway in the brain.
Conclusion
This compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It acts by inhibiting the enzyme GABA transaminase, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. This compound has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor, but also has some limitations. There are several potential future directions for research on this compound, including further studies on its therapeutic applications and the development of more potent and selective GABA transaminase inhibitors.
Méthodes De Synthèse
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 1-cyclohexylpyrazole-3-carboxylic acid with 3-methyl-1,4-diaminopentane in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a carbonylating agent such as phosgene or triphosgene to yield this compound.
Applications De Recherche Scientifique
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in the treatment of cocaine addiction, with this compound reducing cocaine use and cravings in human subjects.
Propriétés
IUPAC Name |
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-15(21)17-9-5-10-19(12)16(22)14-8-11-20(18-14)13-6-3-2-4-7-13/h8,11-13H,2-7,9-10H2,1H3,(H,17,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDKNATIFYPNV-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)

![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)
![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)